Cyclopropylsulfonyl vs. Phenyl — CCR1 Antagonist Scaffold SAR Context
The cyclopropylsulfonyl group is a recognized bioisostere of the phenyl ring that can enhance metabolic stability by reducing CYP450-mediated oxidation [1]. In the closely related 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CCR1 antagonist series, the phenyl-substituted lead compound 14 achieved a CCR1 binding IC50 of 4 nM [2]. No direct head-to-head CCR1 binding or functional data are publicly available for the cyclopropylsulfonyl analog (CAS 1226436-56-1) [3]. The differentiation potential therefore rests on class-level bioisosteric rationale rather than measured target potency.
| Evidence Dimension | CCR1 binding affinity |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivative (Compound 14): IC50 = 4 nM |
| Quantified Difference | Not quantifiable due to absence of target compound data |
| Conditions | CCR1 binding assay using [125I]-CCL3 as ligand [2] |
Why This Matters
For users requiring a CCR1-targeting probe, procurement of the cyclopropylsulfonyl analog over the phenyl analog cannot be justified by existing affinity data and would require in-house validation.
- [1] Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem. 2011, 54, 2529–2591. View Source
- [2] Bissantz, C. et al. A novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. Bioorg. Med. Chem. Lett. 2013, 23, 23374868. View Source
- [3] No primary research paper, patent, or authoritative database entry containing quantitative biological data for CAS 1226436-56-1 was identified as of 2026-04-29. View Source
